(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine
Overview
Description
(2,3-Dihydro-1H-indol-3-yl)-phenyl-amine is a useful research compound. Its molecular formula is C14H14N2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydroamination and Synthesis of Amino Derivatives
One key area of research involves the hydroamination of ethynyl-tetrahydroindoles, leading to the synthesis of amino derivatives of indole. Sobenina et al. (2010) demonstrated the formation of (2E)-3-dialkylamino-3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-en-1-ones under mild conditions, highlighting a stereoselective and high-yield process for generating these derivatives Hydroamination of 2-Ethynyl-4,5,6,7-tetrahydroindoles: Toward2-Substituted Amino Derivatives of Indole.
Synthesis of New Indole Derivatives
Ogurtsov and Rakitin (2021) synthesized new (2,3-dihydro-1H-indol-5-ylmethyl)amine derivatives from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione, offering a pathway to disubstituted 1-(indolin-5-yl)methanamines. This work opens avenues for exploring pharmacological properties of these substances Synthesis of (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
Antimitotic Activity of Indole Derivatives
Shetty et al. (2011) synthesized a series of 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogues demonstrating antimitotic activities. These compounds induce cell cycle arrest at the G2/M phase, showing potential as cancer therapeutic agents Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent.
Corrosion Inhibition Studies
Verma et al. (2016) explored the use of 3-amino alkylated indoles as corrosion inhibitors for mild steel in acidic solutions. Their study demonstrated that these compounds exhibit high inhibition efficiency, with the performance influenced by the ring size of the amino group. This research suggests practical applications in industrial corrosion protection 3-Amino alkylated indoles as corrosion inhibitors for mild steel in 1M HCl: experimental and theoretical studies.
Antimicrobial and Antioxidant Agents
Saundane et al. (2013) synthesized novel 2-amino-4-(5'-substituted 2'-phenyl-1H-indol-3'-yl)-6-aryl-4H-pyran-3-carbonitrile derivatives, assessing their antimicrobial and antioxidant activities. Their findings suggest that these compounds possess promising antimicrobial properties against various bacterial strains and significant antioxidant activities, highlighting their potential in pharmacological applications Synthesis of novel 2-amino-4-(5'-substituted 2'-phenyl-1H-indol-3'-yl)-6-aryl-4H-pyran-3-carbonitrile derivatives as antimicrobial and antioxidant agents.
Mechanism of Action
Target of Action
It’s known that the 3-aminoindolic motif, which is present in n-phenylindolin-3-amine, commonly occurs in many natural and artificial substances demonstrating a wide range of biological activities .
Mode of Action
The synthesis of similar 3-aminoindoles involves a well-established reaction between indoles and nitrostyrene in the presence of phosphorous acid .
Biochemical Pathways
The synthesis of similar 3-aminoindoles involves a cascade reaction of arylboronic acids, o-cyanoaryl isocyanides, and indoles .
Pharmacokinetics
The synthesis of similar 3-aminoindoles has been developed .
Result of Action
Similar indole amines have shown promising dpph scavenging activity, h2o2 inhibition potential, and ferric ion (fe3+) reducing antioxidant power assay .
Action Environment
It’s known that the instability of the unprotected, electron-rich 3-aminoindoles, which are sensitive to light and air, tend to undergo oxidative dimerization and/or other types of decomposition reactions .
Properties
IUPAC Name |
N-phenyl-2,3-dihydro-1H-indol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-6-11(7-3-1)16-14-10-15-13-9-5-4-8-12(13)14/h1-9,14-16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDFRGKAYHYQCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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